molecular formula C12H16BrNO3S B8284211 4-bromo-N-methyl-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide

4-bromo-N-methyl-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide

Cat. No.: B8284211
M. Wt: 334.23 g/mol
InChI Key: JOJQQVWXWIPVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methyl-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C12H16BrNO3S and its molecular weight is 334.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

4-bromo-N-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H16BrNO3S/c1-14(9-11-3-2-8-17-11)18(15,16)12-6-4-10(13)5-7-12/h4-7,11H,2-3,8-9H2,1H3

InChI Key

JOJQQVWXWIPVMZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.30 g of 4-bromo-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide (compound D2) are dissolved in 150 ml of dry tetrahydrofuran. 590 mg of sodium hydride (strength 60 wt. % dispersion in mineral oil) are added in portions to the solution. After 15 min, 1.67 ml of methyl iodide are slowly added and the reaction mixture is stirred at room temperature for 20 hours. Subsequently, the suspension is concentrated in vacuo, extracted using 200 ml of ethyl acetate and 100 ml of half-saturated brine (sodium chloride solution). The organic layer is dried using Na2SO4, filtered with suction, and concentrated in vacuo to yield 4.53 g of the title compound as an oil. ESI-MS: 334.2/336.0 (MH+, 100%:98%). TLC: Rf=0.78 (dichloromethane/ethanol 20:1 parts by volume).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
reactant
Reaction Step Three

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